1-(3-Methoxyphenyl)-1-phenylethanol
Overview
Description
1-(3-Methoxyphenyl)-1-phenylethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylethanol moiety
Scientific Research Applications
1-(3-Methoxyphenyl)-1-phenylethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)-1-phenylethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)-1-phenylethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 1-(3-methoxyphenyl)-1-phenylethane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(3-Methoxyphenyl)-1-phenylethanone.
Reduction: 1-(3-Methoxyphenyl)-1-phenylethane.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-1-phenylethanol exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenylethanol moiety may interact with hydrophobic pockets within proteins, modulating their activity and function.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1-phenylethanol
- 1-(3-Hydroxyphenyl)-1-phenylethanol
- 1-(3-Methoxyphenyl)-2-phenylethanol
Uniqueness: 1-(3-Methoxyphenyl)-1-phenylethanol is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The presence of the methoxy group at the meta position can alter the compound’s electronic properties, making it distinct in terms of its interaction with various chemical reagents and biological targets.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(16,12-7-4-3-5-8-12)13-9-6-10-14(11-13)17-2/h3-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXFQWMVZOMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576765 | |
Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94001-64-6 | |
Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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